Chlorophyll B
CAS No.: 519-62-0
Cat. No.: VC21350540
Molecular Formula: C55H71MgN4O6+
Molecular Weight: 908.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 519-62-0 |
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Molecular Formula | C55H71MgN4O6+ |
Molecular Weight | 908.5 g/mol |
IUPAC Name | magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
Standard InChI | InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1 |
Standard InChI Key | NNYWBGMCKKVJOI-PUIFDSBKSA-M |
Isomeric SMILES | CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |
SMILES | CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Canonical SMILES | CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |
Chemical Structure and Properties
Molecular Composition
The molecular formula of Chlorophyll B is C55H70MgN4O6, with a molecular weight of 907.472 g/mol . The presence of the carbonyl group in its structure increases its polarity compared to Chlorophyll A, making it more soluble in polar solvents . This structural feature also affects its spectral absorption properties, allowing it to primarily absorb blue light and contribute to the extended light absorption spectrum of photosynthetic organisms .
Physical Properties
The physical characteristics of Chlorophyll B contribute to its functionality in biological systems. The compound exists as a solid at room temperature with a melting point between 183-185°C . Its specific rotation (alpha D20) is -267° when measured in an acetone-methanol mixture . For research and storage purposes, Chlorophyll B requires refrigeration at approximately -20°C to maintain stability .
Biosynthesis of Chlorophyll B
The biosynthetic pathway of Chlorophyll B represents a complex series of enzymatic reactions that begins with glutamate and follows a branched pathway shared with heme and siroheme synthesis .
Biosynthetic Pathway
The initial steps of Chlorophyll B biosynthesis involve the incorporation of glutamic acid into 5-aminolevulinic acid (ALA). Subsequently, two ALA molecules are reduced to porphobilinogen (PBG), and four PBG molecules are coupled to form protoporphyrin IX . The pathway then diverges to chlorophyll synthesis.
Critically, Chlorophyll B is synthesized from Chlorophyll A through the oxidation of a methyl group on ring B to a formyl group. This conversion is catalyzed by the enzyme Chlorophyll A Oxygenase (CAO) . The final step in Chlorophyll B synthesis involves the enzyme chlorophyll synthase, which catalyzes the esterification of chlorophyllide B with phytyl diphosphate to form the complete Chlorophyll B molecule .
Role of Chlorophyll A Oxygenase (CAO)
The CAO enzyme plays a central role in Chlorophyll B formation. Research using molecular genetics of Chlamydomonas has revealed that CAO contains binding domains for a [2Fe-2S] Rieske center and for a mononuclear iron, showing similarity to methyl monooxygenases . Studies with chlorophyll B-less mutants demonstrate that deletions in the genomic region containing the CAO gene result in the inability to synthesize Chlorophyll B, confirming its essential role in this biosynthetic process .
Evidence suggests that Chlorophyll A and Chlorophyll B might be interconvertible through an intermediate molecule, 7-hydroxymethyl chlorophyll, forming what researchers have termed the "chlorophyll cycle" . This interconversion could be an important mechanism for adjusting chlorophyll A/B ratios in response to changing light conditions, providing a more efficient means of adaptation than degradation and de novo synthesis .
Biological Function in Photosynthesis
Chlorophyll B serves critical functions in photosynthetic processes, particularly in light-harvesting and adaptation to varying light conditions.
Light-Harvesting Role
Molecular Interactions and Structural Role
Research has provided insights into the unique molecular interactions that Chlorophyll B facilitates within photosynthetic complexes.
Structural Stabilization
The enhanced coordination capabilities of Chlorophyll B appear to be essential for the structural stability of light-harvesting complexes. This function explains why deficiencies in Chlorophyll B lead to reduced accumulation of light-harvesting complexes, impacting photosynthetic efficiency . Understanding these interactions could potentially lead to engineering plants with expanded light-harvesting capabilities and improved productivity .
Evolutionary Significance
The distribution and evolution of Chlorophyll B across photosynthetic organisms provide insights into the adaptive advantages it confers.
Evolutionary Hypotheses
Two primary hypotheses address the evolutionary history of Chlorophyll B. One suggests that Chlorophyll B has arisen independently multiple times during evolution, representing convergent evolution . The alternative hypothesis proposes that a common progenitor to both prochlorophytes and chlorophytes possessed Chlorophyll A, Chlorophyll B, and phycobilins, with phycobilins being lost during the evolution of higher plants .
Sequence analysis of chlorophyll B binding proteins indicates that these proteins in prochlorophytes and chlorophytes likely resulted from convergent evolution . Further sequence comparisons of genes involved in Chlorophyll B synthesis, particularly the CAO gene, could provide valuable insights into the evolutionary events that shaped photosynthetic organisms .
Research Applications and Future Directions
The study of Chlorophyll B continues to yield important insights with potential applications in agriculture and biotechnology.
Genetic Engineering Applications
Understanding the molecular basis of Chlorophyll B biosynthesis and function opens possibilities for genetic engineering of plants with enhanced photosynthetic capabilities. Manipulation of coordination bonds between chlorophylls and chlorophyll-binding proteins could potentially lead to engineering plants with expanded light-harvesting antenna systems, ultimately improving their productivity .
Future Research Directions
Several promising research directions emerge from current understanding of Chlorophyll B:
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Further enzymatic studies of CAO are needed to clarify the precise mechanism of Chlorophyll B formation and potentially resolve whether intermediate steps involving dehydrogenase enzymes are required .
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Comparative genomic analyses of CAO genes across diverse photosynthetic organisms could provide additional insights into the control of expression and evolution of Chlorophyll B synthesis .
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Investigation of related enzymatic systems responsible for the formation of other chlorophyll variants, such as chlorophyll C and bacteriochlorophyll E, which also require conversion of methyl groups to formyl groups .
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Research on manipulating coordination bonds between chlorophylls and chlorophyll-binding proteins could lead to engineering plants with expanded light-harvesting capabilities and improved productivity .
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